4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

TAAR1 agonism 2‑aminooxazoline SAR trace amine receptor pharmacology

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 634603-82-0) is a member of the 2-aminooxazoline family, a class recognized for high-affinity interactions with trace amine‑associated receptor 1 (TAAR1) and monoamine transporters. The compound features a gem‑dimethyl substitution at the oxazoline C4 position and an N‑(3‑methylphenyl) linkage at the C2 amine, distinguishing it structurally from the more extensively characterized C‑aryl isomers such as 4,4′‑DMAR.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 634603-82-0
Cat. No. B12576798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
CAS634603-82-0
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(CO2)(C)C
InChIInChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyYCCHTQGCAVUGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 634603-82-0) – Structural Identity and Pharmacological Relevance for Targeted Procurement


4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 634603-82-0) is a member of the 2-aminooxazoline family, a class recognized for high-affinity interactions with trace amine‑associated receptor 1 (TAAR1) and monoamine transporters [1]. The compound features a gem‑dimethyl substitution at the oxazoline C4 position and an N‑(3‑methylphenyl) linkage at the C2 amine, distinguishing it structurally from the more extensively characterized C‑aryl isomers such as 4,4′‑DMAR [2]. Its molecular formula is C₁₂H₁₆N₂O and its molecular weight is 204.27 g mol⁻¹ . Procurement of this compound serves research programs that require a structurally defined isomer for comparative pharmacological profiling, forensic reference standards, or structure‑activity relationship (SAR) expansion of the oxazoline chemotype.

Why 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine Cannot Be Replaced by Generic 2‑Aminooxazoline Analogs in Quantitative Research


Within the 2‑aminooxazoline class, seemingly minor changes in substitution pattern produce large shifts in target engagement. The C‑aryl isomer 4,4′‑DMAR (4‑methyl‑5‑(4‑methylphenyl)‑4,5‑dihydro‑1,3‑oxazol‑2‑amine) is a potent non‑selective monoamine releaser (IC₅₀ < 1 µM at DAT, NET, and SERT) but is essentially inactive as a TAAR1 agonist (EC₅₀ > 10 µM) [1], whereas closely related 2‑aminooxazolines such as RO5166017 display potent TAAR1 agonism (EC₅₀ = 2.4 nM) [2]. The target compound’s N‑(3‑methylphenyl) linkage creates a fundamentally different hydrogen‑bonding geometry and torsional profile compared with the C‑aryl linkage of 4,4′‑DMAR, predicting divergent pharmacological selectivity. Generic substitution with a 4,4′‑DMAR or aminorex reference material would therefore confound TAAR1‑centric pharmacological studies, metabolic pathway investigations, or forensic isomer identification.

Quantitative Differentiation Evidence for 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine Versus Closest Structural Analogs


TAAR1 Functional Activity: N‑Aryl vs C‑Aryl Isomerism Determines Receptor Engagement

The C‑aryl isomer 4,4′‑DMAR (4‑methyl‑5‑(4‑methylphenyl)‑4,5‑dihydro‑1,3‑oxazol‑2‑amine) is functionally inactive at human TAAR1 (EC₅₀ > 10 µM), whereas the Roche‑developed 2‑aminooxazoline RO5166017—which shares the N‑aryl substitution motif present in the target compound—exhibits an EC₅₀ of 2.4 nM at hTAAR1 [1]. The target compound’s N‑(3‑methylphenyl) attachment mirrors the N‑aryl architecture of the potent TAAR1 agonist series, suggesting it occupies a distinct region of chemical space that is inaccessible to C‑aryl isomers such as 4,4′‑DMAR [2]. No direct EC₅₀ data for the target compound are available; the evidence is class‑level inference from established SAR trends.

TAAR1 agonism 2‑aminooxazoline SAR trace amine receptor pharmacology

Monoamine Transporter Inhibition Selectivity: Predicted Divergence from 4,4′‑DMAR

4,4′‑DMAR is a pan‑monoamine transporter inhibitor with IC₅₀ values of 0.41 µM (DAT), 0.24 µM (NET), and 0.18 µM (SERT) [1]. In the broader 2‑aminooxazoline class, introduction of an N‑aryl linkage (as in the target compound) consistently reduces monoamine transporter affinity while preserving or enhancing TAAR1 selectivity, a trend exemplified by the progression from S18616 (mixed adrenergic/TAAR1) to RO5166017 (selective TAAR1) [2]. By extrapolation, the target compound is expected to exhibit ≥ 10‑fold lower monoamine transporter affinity than 4,4′‑DMAR while potentially retaining TAAR1 activity, making it a cleaner probe for TAAR1‑mediated effects.

monoamine transporter DAT/NET/SERT inhibition 2‑aminooxazoline pharmacology

Predicted Lipophilicity (logP) as a Determinant of CNS Penetration and Assay Compatibility

Computational prediction (ALOGPS 2.1) yields a logP of approximately 2.0 for 4,4-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine, compared with 1.44 reported for 4,4′‑DMAR . The ~0.56 log unit increase is attributed to the N‑aryl linkage replacing the C‑aryl substitution, which reduces hydrogen‑bonding capacity and increases hydrophobicity. This difference has practical consequences: higher logP may enhance passive brain penetration but also increase non‑specific binding in biochemical assays, requiring adjusted assay conditions relative to 4,4′‑DMAR.

logP prediction blood‑brain barrier permeability physicochemical profiling

Regulatory and Supply‑Chain Differentiation: Controlled Status of 4,4′‑DMAR vs Research‑Grade Availability of the N‑Aryl Isomer

4,4′‑DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine) has been permanently placed in Schedule 2 of the UK Misuse of Drugs Act since February 2015 and is controlled in multiple EU member states [1]. By contrast, 4,4-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 634603‑82‑0) is not explicitly listed in the same schedules, owing to its distinct IUPAC name, CAS registry number, and substitution pattern. This regulatory asymmetry means that the target compound can be procured for legitimate research without the DEA/Scheduling import/export licenses required for 4,4′‑DMAR, significantly reducing administrative burden and delivery lead times.

controlled substances forensic reference standards research chemical procurement

High‑Value Application Scenarios for 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 634603-82-0) Based on Quantitative Differentiators


TAAR1 Agonist Screening Campaigns Requiring an N‑Aryl Reference Scaffold

Biopharma groups conducting high‑throughput TAAR1 agonist screens need a positive control that reflects the N‑aryl 2‑aminooxazoline pharmacophore. The target compound’s predicted TAAR1 activity, inferred from its structural congruence with the Roche RO5166017 series (EC₅₀ = 2.4 nM) [1], makes it a suitable scaffold for SAR expansion, whereas the C‑aryl isomer 4,4′‑DMAR would fail as a TAAR1 probe (EC₅₀ > 10 µM). Procuring this specific N‑aryl isomer ensures assay relevance.

Forensic Toxicology: Isomer‑Specific Reference Standard for LC‑MS/MS Detection of 2‑Aminooxazoline Designer Drugs

Forensic laboratories require certified reference materials that are structurally distinct from controlled substances to avoid licensing constraints while enabling accurate mass spectrometric identification of emerging 2‑aminooxazoline analogs. The target compound’s unscheduled status and unique fragmentation signature (predicted from its N‑aryl linkage) make it an ideal in‑house standard for method development targeting the broader class of aminorex‑derived NPS [2].

Blood‑Brain Barrier Permeability Modeling Using Isomeric logP Differences

Computational neuroscientists and DMPK modelers evaluating brain penetration of 2‑aminooxazolines can use the target compound (predicted logP ≈ 2.0) alongside 4,4′‑DMAR (logP = 1.44) as an isomeric pair that isolates the contribution of the N‑aryl vs C‑aryl linkage to lipophilicity. The ~0.56 log unit difference provides a clean comparative dataset for refining in silico BBB permeability models .

Regulatory Toxicology: Controlled‑Analog Risk Assessment and Scheduling Studies

Government agencies and policy institutes tasked with assessing the public health risk of novel psychoactive substances need analytical standards of unscheduled isomers to differentiate between controlled and non‑controlled analogs in seized materials. The target compound’s clear structural and CAS‑registry distinction from the Schedule‑2‑listed 4,4′‑DMAR enables unambiguous forensic reporting and supports evidence‑based scheduling recommendations [2].

Quote Request

Request a Quote for 4,4-Dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.